6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound with the CAS Number: 1549427-78-2 . It has a molecular weight of 224.69 and its IUPAC name is 6-chloro-3,3,4-trimethyl-3,4-dihydroquinoxalin-2 (1H)-one . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3, (H,13,15) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.69 . It is a powder at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to a Material Safety Data Sheet (MSDS) or similar document .Scientific Research Applications
Synthesis of Derivatives and Their Applications
Fluorescent Whiteners for Polyester Fibers : 6-Nitro-2-chloroquinoxaline, derived from quinoxalin-2-one through nitration and phosphorus oxychloride treatment, has been used to synthesize 6-acetamido-2-substituted quinoxalines. These derivatives serve as disperse dyes and fluorescent whiteners on polyester fibers, showcasing the compound's utility in textile enhancement and materials science (Rangnekar & Tagdiwala, 1986).
Antioxidant Properties : Research into the antioxidant profile of ethoxyquin and its analogues, including 6-(ethylthio)-, 6-(ethylseleno)-, and 6-(ethyltelluro)-2,2,4-trimethyl-1,2-dihydroquinoline, has revealed significant findings. These studies highlight the compound's effectiveness in inhibiting azo-initiated peroxidation of linoleic acid, comparable to alpha-tocopherol, suggesting potential applications in food preservation and pharmaceuticals to combat oxidative stress (Kumar et al., 2007).
Environmental and Synthetic Applications
Pesticide Degradation : The ability of certain chloroaniline derivatives to react with phenolic humus constituents, forming hybrid compounds in the presence of a fungal phenol oxidase, indicates potential environmental applications in pesticide degradation and soil remediation technologies (Bollag et al., 1983).
Synthesis of Antimicrobial Quinoxaline Derivatives : The synthesis of new quinoxaline derivatives by modifying 2-chloro-3-methylquinoxaline has been explored for optimized antimicrobial activity. These efforts contribute to the development of novel antibiotics and antimicrobial agents, addressing the pressing need for new treatments against resistant bacterial strains (Singh et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-3,3,4-trimethyl-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQQJRYPPVQGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1C)C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.